molecular formula C24H20F2N2O2S B3007291 2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1226441-59-3

2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B3007291
CAS No.: 1226441-59-3
M. Wt: 438.49
InChI Key: IDBGDHOVLUTJIS-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct substituents:

  • Position 1: A 4-(difluoromethoxy)phenyl group, introducing electronegative fluorine atoms to modulate metabolic stability and lipophilicity.
  • Position 2: A benzylthio (-S-CH₂C₆H₅) group, which may enhance sulfur-mediated interactions in biological systems.
  • Position 5: A 4-methoxyphenyl group, contributing electron-donating effects that influence aromatic π-π stacking and solubility.

However, highlights its discontinuation due to safety concerns, including acute toxicity (H300) and environmental hazards (H420).

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N2O2S/c1-29-20-11-7-18(8-12-20)22-15-27-24(31-16-17-5-3-2-4-6-17)28(22)19-9-13-21(14-10-19)30-23(25)26/h2-15,23H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBGDHOVLUTJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Introduction of the benzylthio group: This step involves the nucleophilic substitution reaction where a benzylthiol reacts with a suitable leaving group on the imidazole ring.

    Attachment of the difluoromethoxyphenyl and methoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions or via cross-coupling reactions using palladium catalysts.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenated solvents and strong bases or acids depending on the type of substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical properties of the target compound with analogs from the evidence:

Compound Substituents Molecular Formula Molecular Weight Key Properties
2-(Benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole 1: 4-(difluoromethoxy)phenyl; 2: benzylthio; 5: 4-methoxyphenyl C₂₉H₂₃F₂N₂O₂S 518.57 g/mol High lipophilicity (logP ~4.2 predicted); discontinued due to toxicity
1-Benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 1105188-70-2) 1: benzyl; 2: thiol (-SH); 5: 4-methylphenyl C₁₇H₁₆N₂S 280.39 g/mol Density: 1.24 g/cm³; pKa: 11.81; lower toxicity profile
5-(4-Bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol 1: 4-(difluoromethoxy)phenyl; 2: thiol; 5: 4-bromophenyl C₁₇H₁₂BrF₂N₂OS 425.26 g/mol Bromine enhances halogen bonding; higher molecular weight than benzylthio analog
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester Complex substituents including trifluoromethyl and pyridinyl groups C₂₈H₂₀F₇N₇O₃ 609.5 g/mol LC/MS m/z 609.5 (M+H); designed for kinase inhibition

Key Structural and Functional Differences:

Substituent Effects on Bioactivity: The difluoromethoxy group in the target compound improves metabolic stability compared to methoxy or hydroxy groups (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid in ) by resisting oxidative degradation . Benzylthio vs.

Physicochemical Properties: The 4-methoxyphenyl substituent in the target compound increases hydrophobicity (logP ~4.2) compared to analogs with polar groups, such as carboxylic acid derivatives (e.g., with logP ~2.1 predicted) .

Biological Performance :

  • Compounds with trifluoromethyl groups (e.g., ) exhibit enhanced binding to hydrophobic pockets in enzymes, as demonstrated by LC/MS and docking studies .
  • The discontinued status of the target compound ( ) suggests that its safety profile may be inferior to analogs like 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, which lacks fluorine atoms and has a simpler substituent profile .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves multi-step reactions with sodium metabisulfite and aldehyde intermediates, similar to methods in for benzimidazole derivatives .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., difluoromethoxy) enhance stability but may increase toxicity.
    • Thioether linkages (e.g., benzylthio) balance reactivity and bioavailability compared to thiols .
  • Environmental and Safety Concerns: The target compound’s environmental hazard classification (H420) underscores the need for greener alternatives, such as non-fluorinated imidazoles .

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